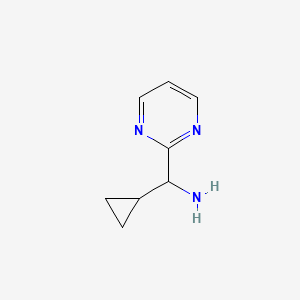
Cyclopropyl(pyrimidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(pyrimidin-2-yl)methanamine is a compound that features a cyclopropyl group attached to a pyrimidine ring via a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrimidin-2-yl)methanamine typically involves the reaction of cyclopropylamine with a pyrimidine derivative. One common method includes the use of cyclopropylamine and 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(pyrimidin-2-yl)methanone, while reduction may produce cyclopropyl(pyrimidin-2-yl)methanol .
Aplicaciones Científicas De Investigación
Cyclopropyl(pyrimidin-2-yl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclopropyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Cyclopropyl(pyridin-2-yl)methanamine
- Cyclopropyl(pyrimidin-4-yl)methanamine
- Cyclopropyl(pyrimidin-5-yl)methanamine
Comparison: Cyclopropyl(pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the cyclopropyl group can affect the compound’s ability to interact with molecular targets and its overall stability .
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
cyclopropyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-7(6-2-3-6)8-10-4-1-5-11-8/h1,4-7H,2-3,9H2 |
Clave InChI |
KRYJBWYSJJZBFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


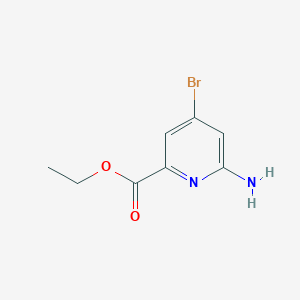
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
carbohydrazide](/img/structure/B11728118.png)
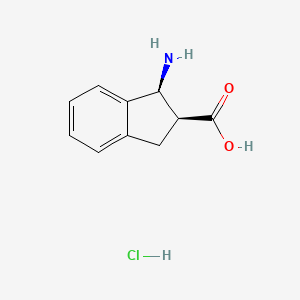
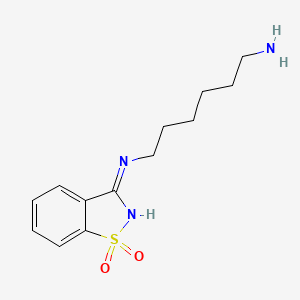
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)

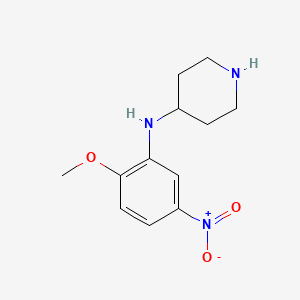
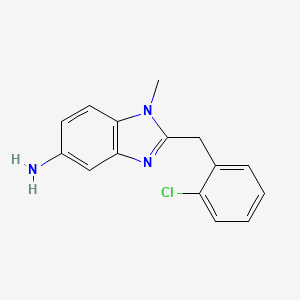
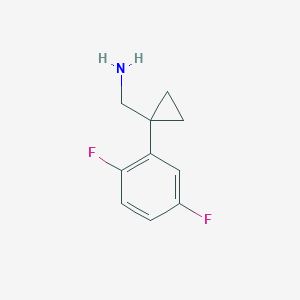
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
